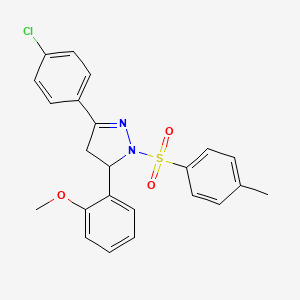

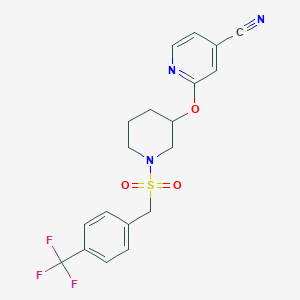

![molecular formula C16H13NO3S B2913558 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole CAS No. 106808-15-5](/img/structure/B2913558.png)

3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole is a chemical compound with the molecular formula C16H13NO3S . It is a derivative of isoxazole, a five-membered heterocyclic compound .

Molecular Structure Analysis

The molecular structure of 3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey for this compound is FBYQIYSAUFWXQK-UHFFFAOYSA-N .Scientific Research Applications

Drug Discovery

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . The significance of isoxazoles in drug discovery is enormous, and it’s always imperative to unleash new eco-friendly synthetic strategies .

Metal-free Synthetic Routes

Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures, it’s imperative to develop alternate metal-free synthetic routes .

Antiprotozoal Activity

4,5-Dihydroisoxazole derivatives, including those carrying a phenyl- (or methyl-)sulfonyl group at position 5, exhibit various biological activities, including anti-infective . These compounds have been synthesized by 1,3-dipolar cycloaddition of nitrolic acid-generated nitrile oxides with electron-deficient phenyl (or methyl) vinyl sulfones .

Antiglaucoma Drug Target

Compounds with the isoxazole structure have exhibited excellent inhibitory activity against the cytosolic isoform hCA II, an antiglaucoma drug target .

Antithrombotic Activity

Isoxazole-based combinatorial libraries have been generated using 3-substituted-phenyl-5-isoxazole carboxaldehydes. All the compounds were evaluated for their antithrombotic activity .

Anticancer Drug Design

The field of anticancer drug design has also seen the use of isoxazole structures. The diversity-oriented synthesis of these compounds has been a research interest .

Safety And Hazards

properties

IUPAC Name |

5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-21(19,15-9-5-2-6-10-15)12-14-11-16(17-20-14)13-7-3-1-4-8-13/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFSRJFPQNHKSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001332589 |

Source

|

| Record name | 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24818110 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Phenyl-5-[(phenylsulfonyl)methyl]isoxazole | |

CAS RN |

106808-15-5 |

Source

|

| Record name | 5-(benzenesulfonylmethyl)-3-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001332589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

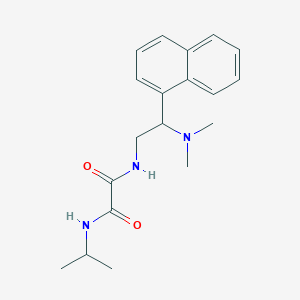

![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)

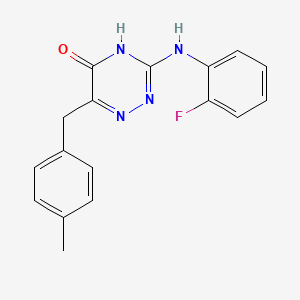

![tert-Butyl 6-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B2913480.png)

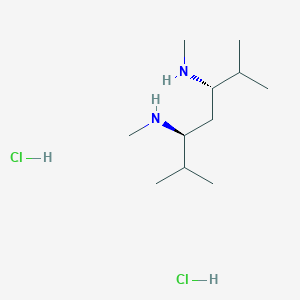

![2-[(4-ethoxyphenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic Acid](/img/structure/B2913483.png)

![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)

![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)